REACTION_CXSMILES
|
C(O[CH:4]=[CH:5][C:6]1[CH:7]=[N:8][CH:9]=[C:10]([F:13])[C:11]=1[NH2:12])C.Cl>CCO>[F:13][C:10]1[C:11]2[NH:12][CH:4]=[CH:5][C:6]=2[CH:7]=[N:8][CH:9]=1
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC=1C=NC=C(C1N)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
before cooling
|
Type
|
CONCENTRATION
|
Details
|
concentrating in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted in DCM
|
Type
|
CUSTOM
|
Details
|
the organic layer collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
eluting with 20-100% EtOAc in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C2=C(C=NC1)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |